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Zinc phosphate cement has been a mainstay in dentistry for over a century. Its primary application lies in luting (cementing) crowns, bridges, and other dental restorations []. While its biocompatibility for other bone-related applications is being explored [], its current established use in scientific research focuses on dentistry.
Recent research suggests potential for zinc phosphate nanoparticles as novel antibacterial agents. Studies have shown their effectiveness against various bacterial strains, including antibiotic-resistant ones []. This opens avenues for further research on their potential use in disinfectants, wound healing applications, and combating antibiotic resistance.
Zinc phosphate exhibits unique properties that make it a promising material for various scientific research areas. Its biocompatibility, along with its ability to form specific crystal structures, has led to investigations into its potential applications in bone substitutes and implants []. Additionally, its controlled dehydration process and varied structures make it interesting for further research in material science [].
Zinc phosphate is an inorganic compound with the chemical formula . It typically appears as a white or off-white crystalline solid and is practically insoluble in water, with a solubility of about 0.03 g/L. This compound is widely recognized for its applications as a corrosion inhibitor, particularly in metal coatings, where it serves to enhance the durability and longevity of various substrates. It has largely replaced toxic alternatives like lead and chromium in many industrial applications, making it a safer choice for corrosion resistance .
Zinc phosphate can be synthesized through several methods:
Zinc phosphate finds extensive use across multiple industries:
Research has indicated that zinc phosphate interacts favorably with various metal ions during the coating process, enhancing adhesion and corrosion resistance. The conversion coating process transforms the metal surface into a non-metallic layer that increases alkaline resistance and provides an excellent base for paint adhesion. Studies have shown that coatings incorporating additional metal ions (like manganese or nickel) alongside zinc phosphates yield superior performance characteristics compared to those using zinc phosphate alone .
Zinc phosphate shares similarities with other metal phosphates but has unique properties that distinguish it:
| Compound | Chemical Formula | Solubility in Water | Unique Properties |
|---|---|---|---|
| Zinc Phosphate | Sparingly soluble | Excellent corrosion resistance | |
| Calcium Phosphate | Insoluble | Used in fertilizers and bone health | |
| Iron Phosphate | Insoluble | Often used for anti-corrosion coatings | |
| Aluminum Phosphate | Insoluble | Used in ceramics and as a flame retardant |
Zinc phosphate's ability to form stable coatings on metals while being less toxic compared to lead or chromium compounds makes it especially valuable in industrial applications .
Conventional precipitation techniques represent the most widely established methodology for zinc phosphate synthesis, relying on controlled aqueous phase reactions between zinc-containing precursors and phosphate sources [1]. The fundamental reaction mechanism involves the interaction between zinc chloride and potassium dihydrogen phosphate in aqueous solution, where zinc chloride (7.06 grams, 0.05 gram-moles) and potassium dihydrogen phosphate (3.53 grams, 0.026 gram-moles) are dissolved separately in 25 milliliters of distilled water [1]. The potassium dihydrogen phosphate solution is added dropwise into the zinc chloride solution over a period of 20 minutes under constant magnetic stirring [1].
The chemical reaction proceeds according to the equation: 4ZnCl₂ + 2KH₂PO₄ + 2NH₄OH → Zn₃(PO₄)₂ + 2KCl + 4HCl + 2NH₄Cl + Zn(OH)₂ [1]. During this process, the initially clear aqueous solutions transform into a visible turbid white coloration as the reaction progresses, indicating the formation of zinc phosphate precipitates [1]. The reaction is typically conducted at room temperature (35 ± 2°C) with a total reaction time of 60 minutes after complete addition of the phosphate source [1].
The cement-forming reaction of zinc phosphate is fundamentally an acid-base interaction between zinc oxide and acidic liquid components [3]. When zinc oxide powder contacts the phosphoric acid solution, hydrogen ions released from the phosphoric acid attack the zinc oxide surface [3]. Subsequently, zinc ions migrate through the aqueous acid solution where they combine with dihydrogen phosphate ions to form zinc phosphate compounds [3]. This process initially produces an amorphous zinc orthophosphate phase that subsequently crystallizes into hopeite structures [3].
| Parameter | Value | Method |
|---|---|---|
| Temperature (°C) | 35 ± 2 | Room temperature conditions [1] |
| pH Range | 3.0 | Ammonia solution adjustment [1] |
| Reaction Time (minutes) | 60 | Constant magnetic stirring [1] |
| Average Particle Size (nanometers) | 214.9 | Particle size analysis [1] |
| Crystal Size (nanometers) | 32.1 ± 3.9 | X-ray diffraction analysis [1] |
| Crystallinity (%) | 36.19 ± 1.8 | X-ray diffraction characterization [1] |
| Energy Requirement (kilojoules/gram) | 47.43 × 10⁻² | Energy consumption calculation [1] |
The crystallization behavior of zinc phosphate exhibits strong dependence on solution pH, which fundamentally controls the precipitation kinetics and final crystal structure [4]. Research demonstrates that pH variations significantly influence the phosphate species composition, with 82% occurring as hopeite-like phosphorus at pH 6.0, while only 15% exists as hopeite-like phosphorus at pH 8.0 [4]. This pH-dependent transformation results in structurally and morphologically heterogeneous end products [4].
The mechanism of zinc phosphate formation involves three distinct stages dependent on pH conditions [27]. In the initial stage, reversible reactions occur between zinc phosphate and phosphoric acid according to the equation: 3Zn₃(PO₄)₂ + 2H₃PO₄ → Zn₃(PO₄)₂ + 2H₃PO₄ [27]. Subsequently, hydrogen release reactions take place where phosphoric acid attacks the substrate surface, forming ferrous dihydrogen phosphate and hydrogen gas [27]. The final stage involves precipitation of insoluble zinc phosphate (hopeite) according to the reaction: Fe + 3Zn²⁺ + 2H₂PO₄⁻ + Fe(H₂PO₄)₂ + 2H₃PO₄ + H₂ → Zn₃(PO₄)₂ + 4H₂O [27].
pH measurements during zinc phosphate cement formation reveal that the initial pH ranges from approximately 3.0 to 3.5, depending on the reactivity of the zinc oxide component [3]. The pH subsequently increases rapidly, ultimately approaching neutrality as the reaction progresses [3]. Temperature-dependent studies indicate that zinc phosphate deposits form optimally at pH values between 2.2 and 3.2 with temperatures ranging from 50°C to 85°C [24]. These conditions promote the formation of dense, crystalline zinc phosphate coatings with enhanced structural integrity [22].
The phosphate species equilibrium depends critically on pH values, where at pH 2.0, both phosphoric acid molecules and primary phosphate ions coexist, while secondary and tertiary phosphate ions remain absent [24]. As pH increases to 4.5, only primary phosphate ions remain, and further alkaline conditions promote secondary phosphate formation [24]. This pH-dependent equilibrium directly influences the crystallization pathways and final morphology of zinc phosphate products [25].
Sonochemical synthesis represents an advanced methodology for zinc phosphate production, utilizing ultrasonic irradiation to enhance reaction kinetics and control particle characteristics [1]. The ultrasonic setup employs horn-type reactors operating at frequencies of 20-22 kilohertz with power intensities of 39.5 watts per square centimeter [7] [8]. The synthesis process involves identical precursor materials as conventional methods but incorporates ultrasonic irradiation throughout the reaction period [1].
The ultrasonic irradiation parameters are precisely controlled using specific operational cycles, where potassium dihydrogen phosphate solution is added dropwise to zinc chloride solution under ultrasonic irradiation at 40% amplitude for 5 minutes with alternating 5-second ON and 5-second OFF cycles [1]. After complete precursor addition, pH adjustment to 3.0 using ammonia solution occurs while continuing ultrasonic treatment for an additional 5 minutes using identical ON/OFF cycling patterns [1].
Research findings demonstrate that sonochemical synthesis significantly reduces reaction time from 60 minutes to 15 minutes compared to conventional precipitation methods [1]. The ultrasonic treatment produces zinc phosphate particles with average sizes of 110.3 nanometers, representing approximately 50% reduction compared to conventionally synthesized particles measuring 214.9 nanometers [1]. Crystal size analysis reveals sonochemically produced zinc phosphate exhibits crystal dimensions of 34.9 ± 1.6 nanometers, slightly larger than conventional methods (32.1 ± 3.9 nanometers) [1].
| Parameter | Value | Method |
|---|---|---|
| Ultrasonic Frequency (kilohertz) | 20-22 | Horn-type ultrasonic setup [7] [8] |
| Power Intensity (watts/square centimeter) | 39.5 | Acoustic cavitation measurement [7] |
| Amplitude (%) | 40 | ON/OFF operational cycling [1] |
| Temperature (°C) | 35 ± 2 | Room temperature conditions [1] |
| pH Range | 3.0 | Ammonia solution adjustment [1] |
| Reaction Time (minutes) | 15 | Significantly reduced duration [1] |
| Average Particle Size (nanometers) | 110.3 | Particle size analysis [1] |
| Crystal Size (nanometers) | 34.9 ± 1.6 | X-ray diffraction analysis [1] |
| Crystallinity (%) | 45.94 ± 0.6 | X-ray diffraction characterization [1] |
| Energy Requirement (kilojoules/gram) | 8.6 × 10⁻² | Energy consumption calculation [1] |
The particle size reduction mechanisms in sonochemical synthesis operate through acoustic cavitation phenomena, which generate localized high-temperature and high-pressure conditions [1]. Ultrasonic irradiation produces acoustic cavitation described as sequential formation, growth, and collapse of millions of microscopic vapor bubbles in the liquid medium [1]. The collapse of these cavitation bubbles creates extreme localized conditions with temperatures reaching 5000-10000 Kelvin and pressures of 1000-2000 atmospheres [1].
These cavitationally induced conditions result in activation of reactant molecules entering the cavitation zones, converting them into free radicals that enhance reaction rates [1]. The acoustic cavitation specifically improves mass transfer coefficients as a consequence of cavity collapse, leading to intensified process conditions [1]. Ultrasonic treatment helps improve reaction rates, reduces particle size distribution, decreases overall particle size, reduces crystallite size, and increases percentage crystallinity [1].
Morphological analysis using scanning electron microscopy reveals distinct structural differences between conventionally and sonochemically synthesized zinc phosphate [1]. Conventionally synthesized zinc phosphate exhibits plate-like structures, while sonochemically produced materials display hexagonal-type structures at 5000× magnification [1]. The effects of cavitation on both particle size and shape are clearly observable through scanning electron microscopy analysis [1].
Energy efficiency analysis demonstrates that sonochemical methods require substantially less energy than conventional precipitation techniques [1]. The total energy required per unit weight for zinc phosphate synthesis is 47.43 × 10⁻² kilojoules per gram for conventional methods compared to 8.6 × 10⁻² kilojoules per gram for sonochemical synthesis [1]. This represents more than 80% energy savings while simultaneously achieving superior crystallinity (45.94 ± 0.6% versus 36.19 ± 1.8%) and reduced reaction duration [1].
The particle size control mechanisms in sonochemical synthesis also depend on precursor solution pH and ammonia concentration [7]. Research demonstrates that amorphous zinc phosphate nanospheres with average diameters of 210 nanometers can be synthesized using ultrasonic intensity of 39.5 watts per square centimeter for 30 minutes [7]. The nanosphere diameter can be controlled from 210 nanometers to 1000 nanometers by adjusting ammonia concentration levels in the aqueous precursor solution [7].
Plant-mediated synthesis represents an environmentally sustainable approach for zinc phosphate nanoparticle production, utilizing plant extracts as both reducing and capping agents [13]. This green synthesis methodology offers significant advantages including simplicity, eco-friendliness, cost-effectiveness, and reproducibility with high stability [33]. Plant extracts provide natural biomolecules that facilitate the reduction of metal ions and subsequent nanoparticle formation through environmentally benign processes [13].
The green synthesis process typically involves preparation of plant extracts through grinding fresh plant material into fine powder, followed by aqueous extraction using distilled water at elevated temperatures [31]. For zinc oxide nanoparticle synthesis using Myristica fragrans extracts, plant powder (50 grams) is soaked in 500 milliliters of distilled water and heated at 150°C for 20 minutes [31]. The extraction process continues with incubation at 37°C overnight to maximize extraction efficiency, followed by filtration and solvent evaporation [31].
Plant-mediated zinc phosphate synthesis involves combining zinc acetate solutions with plant extracts in specific ratios [32]. Research utilizing Calotropis gigantea extracts demonstrates that zinc acetate solutions are blended with water extracts of leaves, flowers, and stems at 1:1 volume ratios to prepare 50-milliliter solutions [32]. The reaction mixture is heated in a water bath at 60°C for 5 hours while covered with aluminum foil to prevent contamination [32].
The plant extract components contributing to nanoparticle formation include various phytochemicals such as phenolic compounds, flavonoids, alkaloids, and organic acids [33]. These biomolecules function as natural reducing agents that facilitate metal ion reduction and provide stabilizing effects for the resulting nanoparticles [33]. The green synthesis approach produces zinc oxide nanoparticles with antibacterial effects that cannot be achieved using conventional physical and chemical synthesis methods [33].
Characterization studies reveal that plant-mediated synthesis produces zinc phosphate nanoparticles with controlled morphologies and enhanced biocompatibility [13]. The synthesis process eliminates the use of toxic chemicals and reduces environmental impact compared to conventional chemical synthesis routes [13]. Plant-mediated approaches also offer advantages in terms of scalability and potential for industrial applications due to the abundant availability of plant materials [13].
Microbial biosynthesis pathways utilize living microorganisms to produce zinc phosphate nanoparticles through controlled biomineralization processes [12]. This biological approach employs bacterial systems such as Enterobacter aerogenes to facilitate precipitation reactions between zinc nitrate and diammonium hydrogen phosphate [12]. The biosynthesis process occurs under mild conditions with temperatures ranging from 25°C to 30°C and pH values between 7.0 and 8.0 [12].
The microbial synthesis procedure involves combining zinc nitrate hexahydrate and diammonium hydrogen phosphate in the presence of bacterial cultures [12]. Enterobacter aerogenes serves as the synthetic intermediate, facilitating the formation of zinc phosphate nanoparticles with average sizes of 30-35 nanometers [12]. The reaction time typically ranges from 24 to 48 hours under controlled temperature and pH conditions [12]. X-ray diffraction, Fourier transform infrared spectroscopy, field emission scanning electron microscopy, and energy dispersive X-ray spectroscopy analyses confirm successful synthesis of zinc phosphate nanoparticles [12].
Alternative microbial approaches utilize algae for biomineralization of zinc phosphate nanomaterials [34]. The unicellular alga Scenedesmus obliquus demonstrates capability for generating zinc-phosphate-based nanomaterials through detoxification mechanisms [34]. Algae incubated in media with sublethal zinc concentrations (6.53 milligrams zinc per cubic decimeter) for 4 weeks produce intracellular zinc-phosphate-based nano needles [34]. The algae utilize polyphosphate bodies for detoxification of zinc ions, leading to generation of structured nanomaterials [34].
The biomineralization process involves two-step metal ion uptake mechanisms [34]. The initial step consists of rapid physical biosorption onto cell walls, followed by slow, energy-consuming membrane transport into cellular interiors [34]. Cell walls of microorganisms contain polysaccharides, proteins, and polyphosphates that provide anionic sites for binding positively charged metal ions [34]. The secondary step involves active bioaccumulation leading to metal enrichment in the cytoplasm, where toxic ions are chelated to form non-hazardous compounds [34].
Recent research demonstrates microbial-induced synthesis of zinc phosphate and basic zinc carbonate through glyphosate degradation pathways [17]. Bacillus subtilis, Saccharomyces species, and Paenibacillus mucilaginosus decompose glyphosate into phosphate ions, carbon dioxide, and water under enzymatic action [17]. The phosphate ions obtained through glyphosate degradation mineralize zinc ions into phosphate precipitations with nanometer-grade sizes and sphere-like morphologies [17].
| Parameter | Value/Range | Reference Source |
|---|---|---|
| Microorganism | Enterobacter aerogenes | Citation 12 [12] |
| Temperature (°C) | 25-30 | Citation 12 [12] |
| pH Range | 7.0-8.0 | Citation 12 [12] |
| Reaction Time (hours) | 24-48 | Citation 12 [12] |
| Average Particle Size (nanometers) | 30-35 | Citation 12 [12] |
| Morphology | Spherical | Citation 12 [12] |
| Crystal Phase | Hopeite | Citation 12 [12] |
The alpha phase of zinc phosphate exhibits a monoclinic crystal system with space group C2/c, representing the thermodynamically stable form of anhydrous zinc phosphate below 942°C [1] [2]. The crystallographic parameters established through single crystal X-ray diffraction analysis reveal lattice parameters of a = 8.14 ± 0.02 Å, b = 5.63 ± 0.01 Å, c = 15.04 ± 0.04 Å, with a beta angle of 105°08' ± 05' [1] [2]. The unit cell contains four formula units (Z = 4) with a calculated density of 3.85 g/cm³, which corresponds closely to the experimentally measured density of 3.88 g/cm³ [1].
The monoclinic structure is characterized by distinctive zinc coordination environments that define the overall framework stability. Crystallographic analysis reveals that zinc cations occupy two crystallographically distinct tetrahedral sites with significantly different coordination geometries [1] [2]. The structural arrangement creates a three-dimensional framework where zinc tetrahedra and phosphate tetrahedra are interconnected through shared oxygen vertices, forming the characteristic monoclinic symmetry.
X-ray diffraction fingerprinting of the alpha phase shows characteristic strong reflections at 2θ values of 9.65°, 19.38°, and 25.67°, corresponding to d-spacings of 9.16, 4.58, and 3.47 Å respectively [3]. These reflections correspond to the (001), (002), and (220) crystallographic planes, providing unambiguous identification of the monoclinic alpha phase. The diffraction pattern exhibits fifteen major peaks spanning the range from 9.65° to 61.07° in 2θ, with the pattern matching the standard JCPDS file number 33-1474 [3].
The alpha to beta phase transition in zinc phosphate occurs at 942°C, representing a reversible polymorphic transformation that fundamentally alters the crystal structure and coordination chemistry [1] [4]. This transition temperature was established through differential thermal analysis studies and represents a critical structural boundary in the zinc phosphate system. The beta phase exhibits distinct crystallographic characteristics with different lattice parameters and coordination environments compared to the alpha phase.
The high-temperature beta phase crystallizes in the monoclinic space group P21/c with lattice parameters a = 9.393 Å, b = 9.170 Å, c = 8.686 Å, and β = 125.73° [5]. This phase transformation involves significant reorganization of the zinc-oxygen and phosphorus-oxygen coordination networks, resulting in altered physical and chemical properties. The beta phase remains stable from 942°C to the melting temperature of 1060°C, representing a substantial temperature range for potential high-temperature applications [1].
The phase transition mechanism involves cooperative atomic rearrangements that require substantial activation energy due to the need for bond breaking and reformation throughout the crystal structure [1]. Structural analysis indicates that the transformation from alpha to beta phase necessitates changes from crossed ribbon arrangements to parallel ribbon configurations, involving large cooperative motions that make solid-state transformation kinetically challenging [1]. The thermal behavior during this transition shows characteristic endothermic peaks in differential thermal analysis, confirming the first-order nature of the phase transition.
The coordination chemistry of zinc ions in zinc phosphate reveals two distinct tetrahedral environments that define the structural framework and chemical properties [1] [2]. The first zinc site (ZnI) occupies special crystallographic positions on twofold axes, exhibiting regular tetrahedral coordination with four oxygen atoms. Each oxygen atom in this coordination sphere is shared with a different phosphorus atom, creating a highly symmetric bonding environment with average Zn-O bond distances of 1.98 ± 0.05 Å [1].
The second zinc site (ZnII) exists in general crystallographic positions and displays irregular tetrahedral coordination with significantly more distorted geometry [1] [2]. The ZnII-O bond distances range from 1.86 to 2.03 Å, with an average distance of 1.96 ± 0.05 Å, reflecting the asymmetric nature of this coordination environment. This site represents two-thirds of the total zinc content in the structure, making it the dominant coordination mode in the crystal lattice.
The zinc-oxygen-phosphorus bonding network exhibits covalent character due to the electronegativity differences and orbital overlap between zinc d-orbitals and oxygen p-orbitals [6] [7]. The tetrahedral coordination geometry around zinc centers provides optimal electrostatic stabilization while maintaining the framework connectivity essential for structural integrity. The coordination bonds exhibit typical Zn-O distances consistent with tetrahedral zinc coordination in oxide and phosphate systems, confirming the ionic-covalent nature of the bonding [7].
The three-dimensional framework of zinc phosphate is constructed through systematic polyhedral linkage patterns that create the characteristic monoclinic structure [1] [2]. The primary structural motif consists of alternating zinc tetrahedra and phosphate tetrahedra connected through shared oxygen vertices, forming continuous three-dimensional networks. The ZnII tetrahedra form edge-sharing pairs through common OIII oxygen atoms, creating dimeric units that serve as fundamental building blocks [1].
These dimeric zinc units connect with phosphate tetrahedra to form helical chains parallel to the crystallographic b-axis, with the helix pitch equal to the b-lattice parameter [1]. The helical structures are interconnected through ZnI tetrahedra located on twofold axes, which serve as linking units between adjacent helical chains. This arrangement creates a robust three-dimensional framework with well-defined crystallographic relationships between neighboring polyhedra.
The polyhedral connectivity pattern results in each phosphate tetrahedron sharing all four oxygen atoms with zinc tetrahedra, ensuring charge balance and structural stability [1] [2]. The average phosphorus-oxygen bond distance of 1.53 ± 0.03 Å is consistent with typical phosphate coordination, exhibiting slight variations from 1.50 to 1.58 Å depending on the specific coordination environment [1]. The oxygen-oxygen distances within phosphate tetrahedra average 2.52 Å, confirming the regular tetrahedral geometry of the phosphate units.
X-ray diffraction analysis provides definitive structural identification and quantitative phase analysis of zinc phosphate compounds through characteristic diffraction patterns [3] [8] [9]. The powder diffraction pattern of alpha-zinc phosphate exhibits fifteen distinct reflections spanning the angular range from 5° to 90° in 2θ, with the most intense reflection occurring at 9.65° corresponding to the (001) crystallographic plane [3]. The complete diffraction profile serves as a structural fingerprint enabling unambiguous phase identification and structural characterization.
Crystallite size determination through X-ray line broadening analysis using the Scherrer equation reveals typical crystallite dimensions ranging from 30-35 nanometers for sonochemically synthesized materials [3] [10]. The crystallinity percentage, calculated from integrated peak intensities, varies significantly with synthesis conditions, with ultrasonic-assisted methods achieving crystallinity values of 45.94 ± 0.6% compared to 36.19 ± 1.8% for conventional precipitation methods [3]. These quantitative parameters provide essential information for optimizing synthesis protocols and predicting material performance.
Rietveld refinement analysis of high-resolution diffraction data enables precise determination of lattice parameters, atomic positions, and thermal displacement parameters [11]. The refinement procedures confirm the monoclinic C2/c space group assignment and provide accurate structural parameters including bond distances, bond angles, and coordination geometries. Temperature-dependent diffraction studies reveal thermal expansion coefficients and phase transition characteristics, providing comprehensive structural information across relevant temperature ranges.
Fourier-transform infrared spectroscopy provides detailed molecular-level information about zinc phosphate structures through characteristic vibrational frequencies of phosphate and zinc-oxygen bonds [12] [8] [13]. The FTIR spectrum exhibits multiple absorption bands in distinct spectral regions, with phosphate stretching vibrations dominating the 1200-900 cm⁻¹ region and zinc-oxygen vibrations appearing at lower frequencies around 500-519 cm⁻¹ [14] [13].
The phosphate antisymmetric stretching vibrations (ν₃) produce complex band patterns between 1000-1200 cm⁻¹, with specific frequencies at 1004, 1064, and 1099 cm⁻¹ corresponding to different phosphate coordination environments [8] [13]. These multiple bands arise from site splitting effects due to reduced phosphate symmetry in the crystal structure, providing detailed information about local coordination environments. The symmetric phosphate stretching mode, typically forbidden in regular tetrahedral symmetry, becomes weakly active at 945 cm⁻¹ due to symmetry reduction in the solid state [8].
Water-related vibrations provide important information about hydration states and hydrogen bonding in zinc phosphate structures [12] [13]. Broad absorption bands centered at 3300-3400 cm⁻¹ correspond to hydroxyl stretching vibrations, while sharp bands at 1639-1641 cm⁻¹ indicate molecular water bending modes. The presence and intensity of these bands enable quantitative determination of hydration levels and identification of different hydrated phases such as hopeite (Zn₃(PO₄)₂·4H₂O) versus anhydrous zinc phosphate [9] [15].